molecular formula C16H25N5O2 B2460781 7-isopentyl-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 376381-98-5

7-isopentyl-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2460781
CAS RN: 376381-98-5
M. Wt: 319.409
InChI Key: SAPHQZKXKAKBRV-UHFFFAOYSA-N
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Description

7-isopentyl-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as caffeine, is a naturally occurring stimulant found in coffee, tea, and other plant-based products. It is one of the most widely consumed psychoactive substances in the world, with millions of people consuming it on a daily basis. The purpose of

Scientific Research Applications

Chemical Interactions and Synthesis

  • Regioselective Amination : A similar compound, 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, shows reactivity with alkylamides, leading to the formation of amino derivatives. This indicates potential for regioselective amination in related compounds, including the compound (Gulevskaya et al., 1994).

  • Charge-Separated Modified Nucleobases : Research on 6-chloropyrimidine-2,4(1H,3H)-dione with heteroaromatics such as 4-(pyrrolidin-1-yl)pyridine suggests that similar structures may form charge-separated nucleobases, useful in studying π-interactions and hydrogen bonding (Schmidt et al., 1999).

  • Domino Condensation and Annulation : A study on pyrrole derivatives, achieved through condensation and annulation, points to the potential of similar processes in synthesizing fused pyrrole derivatives related to the compound of interest (Maity & Pramanik, 2013).

Nucleobase Incorporation and DNA Synthesis

  • Incorporation into RNA : An unnatural nucleobase closely related to the compound can be incorporated into RNA opposite a similar purine in DNA templates. This suggests the potential for the compound to be used in DNA synthesis involving unnatural base pairs (Hirao et al., 2001).

Photophysical Properties and Sensing Applications

  • Donor-π-Acceptor Chromophores : Pyrimidine-phthalimide derivatives, with structural similarities to the compound, demonstrate solid-state fluorescence and solvatochromism. This indicates potential applications in developing colorimetric pH sensors and logic gates (Yan et al., 2017).

properties

IUPAC Name

1,3-dimethyl-7-(3-methylbutyl)-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-11(2)7-10-21-12-13(17-15(21)20-8-5-6-9-20)18(3)16(23)19(4)14(12)22/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPHQZKXKAKBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1N3CCCC3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201321093
Record name 1,3-dimethyl-7-(3-methylbutyl)-8-pyrrolidin-1-ylpurine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645325
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,3-Dimethyl-7-(3-methylbutyl)-8-pyrrolidin-1-ylpurine-2,6-dione

CAS RN

376381-98-5
Record name 1,3-dimethyl-7-(3-methylbutyl)-8-pyrrolidin-1-ylpurine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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